GGTI298 三氟乙酸盐

描述

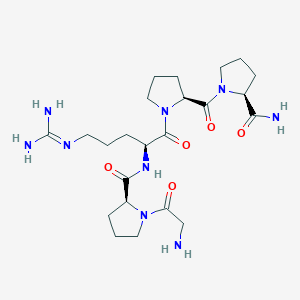

GGTI 298 trifluoroacetate salt is a chemical compound known for its role as an inhibitor of geranylgeranyltransferase I. This enzyme is involved in the post-translational modification of proteins, specifically the addition of geranylgeranyl groups to certain proteins, which is crucial for their proper function. GGTI 298 trifluoroacetate salt has been studied for its potential to arrest the cell cycle in the G1 phase and induce apoptosis in human tumor cells .

科学研究应用

GGTI 298 三氟乙酸盐在科学研究中具有广泛的应用,包括:

化学: 用作研究香叶基香叶基转移酶 I 在各种生化途径中的作用的工具。

生物学: 在细胞生物学中使用,以研究抑制蛋白质香叶基香叶基化对细胞周期进程和凋亡的影响。

医学: 由于其诱导肿瘤细胞凋亡的能力,正在探索其在癌症治疗中的潜在治疗应用。

作用机制

GGTI 298 三氟乙酸盐通过抑制香叶基香叶基转移酶 I 酶发挥作用。这种抑制作用阻止将香叶基香叶基基团添加到靶蛋白中,这对于它们的正确定位和功能至关重要。该化合物特异性抑制 Rap 1A 的加工,而不影响 H-Ras 的加工。 这种选择性抑制导致 G1 期细胞周期停滞并诱导肿瘤细胞凋亡 .

准备方法

合成路线和反应条件

GGTI 298 三氟乙酸盐的合成涉及多个步骤,从核心结构的制备开始,然后引入官能团。关键步骤包括:

核心结构的形成: 这涉及合成 N-[[4-(2-®-氨基-3-巯基丙基)氨基]-2-萘基苯甲酰]亮氨酸甲酯。

三氟乙酸基团的引入: 这是通过在受控条件下使核心结构与三氟乙酸反应来实现的.

工业生产方法

GGTI 298 三氟乙酸盐的工业生产通常涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。该过程包括:

间歇操作: 在受控环境中混合和反应大量反应物。

化学反应分析

反应类型

GGTI 298 三氟乙酸盐经历了几种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化以形成各种氧化产物。

还原: 还原反应可以改变化合物中存在的官能团。

常用的试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 在受控条件下使用卤素和亲核试剂等试剂.

形成的主要产物

从这些反应中形成的主要产物取决于所用特定条件和试剂。 例如,氧化可能产生亚砜或砜,而还原可以产生醇或胺 .

相似化合物的比较

类似化合物

GGTI 297: 香叶基香叶基转移酶 I 的另一种具有类似特性的抑制剂。

FTI-277: 法尼基转移酶的抑制剂,它也影响蛋白质异戊二烯化,但针对不同的酶。

Lonafarnib: 一种在临床研究中使用的法尼基转移酶抑制剂

独特性

GGTI 298 三氟乙酸盐的独特之处在于它对香叶基香叶基转移酶 I 的高度特异性,以及它选择性抑制 Rap 1A 加工的能力。 这种特异性使其成为研究蛋白质异戊二烯化及其在细胞周期调控和凋亡中的作用的宝贵工具 .

属性

IUPAC Name |

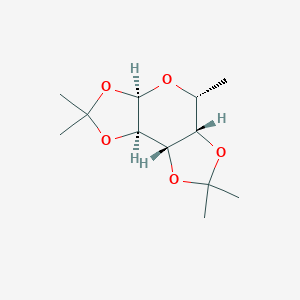

methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N3O3S.C2HF3O2/c1-17(2)13-25(27(32)33-3)30-26(31)23-12-11-20(29-15-19(28)16-34)14-24(23)22-10-6-8-18-7-4-5-9-21(18)22;3-2(4,5)1(6)7/h4-12,14,17,19,25,29,34H,13,15-16,28H2,1-3H3,(H,30,31);(H,6,7)/t19-,25+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WALKWJPZELDSKT-UFABNHQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC3=CC=CC=C32.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC3=CC=CC=C32.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34F3N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70582025 | |

| Record name | Trifluoroacetic acid--methyl N-[4-{[(2R)-2-amino-3-sulfanylpropyl]amino}-2-(naphthalen-1-yl)benzoyl]-L-leucinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70582025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

593.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180977-44-0 | |

| Record name | Trifluoroacetic acid--methyl N-[4-{[(2R)-2-amino-3-sulfanylpropyl]amino}-2-(naphthalen-1-yl)benzoyl]-L-leucinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70582025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of GGTI-298 and how does it interact with this target?

A1: GGTI-298 specifically targets GGTase-I. [] This enzyme catalyzes the transfer of a 20-carbon isoprenoid lipid, geranylgeranyl pyrophosphate, to cysteine residues near the C-terminus of proteins, a process known as geranylgeranylation. GGTI-298 acts as a competitive inhibitor, binding to the enzyme's active site and preventing the geranylgeranylation of target proteins. []

Q2: Which protein families are primarily affected by GGTI-298's inhibitory action on GGTase-I?

A2: GGTI-298 primarily affects the prenylation of proteins belonging to the Rho family of small GTPases. [, , , ] These proteins play critical roles in various cellular processes, including cytoskeletal organization, cell signaling, cell motility, and gene expression.

Q3: What are the downstream consequences of inhibiting GGTase-I with GGTI-298?

A3: By inhibiting GGTase-I, GGTI-298 disrupts the proper localization and function of Rho GTPases. This leads to various cellular effects depending on the cell type and context, including:

- Inhibition of cell proliferation and induction of apoptosis: [, , , ] GGTI-298 has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, highlighting its potential as an anti-cancer agent. [, , , ]

- Disruption of cytoskeletal organization and cell morphology: [, , , ] GGTI-298 treatment often leads to alterations in cell shape, loss of actin stress fibers, and impaired cell adhesion and migration. These effects are crucial for understanding its potential in diseases involving abnormal cell motility and invasion, such as cancer metastasis.

- Modulation of signaling pathways: [, , , , , ] GGTI-298 can impact various signaling pathways, including those involving MAPK, AKT, and NF-κB, influencing cell survival, proliferation, and inflammatory responses.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-diethyl-2-(2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide](/img/structure/B149625.png)

![5-Nitro-2-[(oxiran-2-yl)methoxy]pyridine](/img/structure/B149655.png)